molecular formula C18H24N2O2 B5140604 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline

Cat. No. B5140604
M. Wt: 300.4 g/mol
InChI Key: YAGMKDLVNFKIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays an important role in synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.

Mechanism of Action

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to modulate various biochemical and physiological processes that are mediated by the NMDA receptor. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate synaptic plasticity, learning, and memory by blocking the activation of the NMDA receptor. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can also modulate pain perception, addiction, and neurodegenerative diseases by blocking the activation of the NMDA receptor.

Advantages and Limitations for Lab Experiments

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages for lab experiments. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline also has some limitations. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not a perfect antagonist of the NMDA receptor, and it can also bind to other receptors and ion channels. Therefore, it is important to use 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in conjunction with other tools and techniques to ensure the specificity of the results.

Future Directions

There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in scientific research. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used to investigate the role of the NMDA receptor in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in combination with other tools and techniques, such as optogenetics and calcium imaging, to investigate the dynamics of NMDA receptor signaling in real time. Third, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in drug discovery efforts to develop new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multistep process starting from 2,5-dimethoxyaniline. The key step in the synthesis is the formation of the quinoline ring through a Pictet-Spengler reaction. The final product can be obtained through purification and crystallization.

Scientific Research Applications

5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMKDLVNFKIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline

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